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Compound of Interest

Compound Name: N,N-Diisobutylethylenediamine

Cat. No.: B082398 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
N,N-Diisobutylethylenediamine is a diamine compound with potential applications in organic

synthesis, catalysis, and as a building block for more complex molecules. This technical guide

provides a detailed overview of its chemical and physical properties, a proposed synthesis

protocol, and analytical methodologies. Due to the limited availability of data for this specific

compound, information from closely related analogs is also discussed to provide a broader

context for its potential reactivity and characteristics.

Chemical and Physical Properties
The available data for N,N-Diisobutylethylenediamine is summarized in the table below. It is

important to note that some of these values are predicted and should be confirmed by

experimental analysis.
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Property Value Reference

Molecular Formula C₁₀H₂₄N₂

Molecular Weight 172.31 g/mol

CAS Number 14156-98-0 [1]

Boiling Point 85-86 °C (at 13 Torr) [1]

Density (Predicted) 0.839 ± 0.06 g/cm³ [1]

pKa (Predicted) 9.56 ± 0.10 [1]

Appearance Colorless liquid (presumed)

Solubility
Expected to be soluble in

organic solvents.

Synthesis and Purification
While a specific, peer-reviewed synthesis protocol for N,N-Diisobutylethylenediamine is not

readily available in the literature, a plausible route can be inferred from the synthesis of

analogous N,N-dialkylethylenediamines. The reaction of diisobutylamine with a two-carbon

electrophile, such as 2-chloroethylamine hydrochloride or ethylene oxide, is a common strategy

for the preparation of such compounds.

Proposed Synthesis via Nucleophilic Substitution
Reaction Scheme:

(iso-C₄H₉)₂NH + ClCH₂CH₂NH₂·HCl → (iso-C₄H₉)₂NCH₂CH₂NH₂·HCl

Experimental Protocol:

Reaction Setup: To a sealed reaction vessel, add diisobutylamine (2.0 equivalents) and a

suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

Addition of Reagent: Add 2-chloroethylamine hydrochloride (1.0 equivalent) to the solution.
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Reaction Conditions: Heat the mixture to 80-100°C and stir for 12-24 hours. The progress of

the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-

mass spectrometry (GC-MS).

Work-up: After the reaction is complete, cool the mixture to room temperature. Add an

aqueous solution of sodium hydroxide to neutralize the hydrochloride salt and deprotonate

the product.

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or

dichloromethane.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be purified by fractional

distillation under reduced pressure.

Proposed Synthesis via Ring-Opening of Ethylene Oxide
Reaction Scheme:

(iso-C₄H₉)₂NH + C₂H₄O → (iso-C₄H₉)₂NCH₂CH₂OH (iso-C₄H₉)₂NCH₂CH₂OH + SOCl₂ → (iso-

C₄H₉)₂NCH₂CH₂Cl (iso-C₄H₉)₂NCH₂CH₂Cl + NH₃ → (iso-C₄H₉)₂NCH₂CH₂NH₂

This multi-step approach involves the initial reaction of diisobutylamine with ethylene oxide to

form the corresponding amino alcohol, followed by chlorination and subsequent amination.

Spectroscopic and Analytical Data
Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for N,N-
Diisobutylethylenediamine is not widely available in public databases. Researchers are

encouraged to perform their own analyses to confirm the structure and purity of the

synthesized compound.

Expected Spectroscopic Features
¹H NMR: Resonances corresponding to the isobutyl groups (methyl and methine protons)

and the ethylenediamine backbone (methylene protons). The integration of these signals

should be consistent with the molecular structure.
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¹³C NMR: Signals for the four distinct carbon environments in the isobutyl groups and the two

different methylene carbons of the ethylenediamine chain.

IR Spectroscopy: Characteristic N-H stretching vibrations for the primary amine, C-H

stretching for the alkyl groups, and N-H bending vibrations.

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the

compound (172.31 g/mol ) and fragmentation patterns consistent with the loss of isobutyl

and ethylamine fragments.

Potential Applications
While specific applications for N,N-Diisobutylethylenediamine are not well-documented, its

structure suggests potential utility in several areas of chemical research and development:

Ligand in Catalysis: The presence of two nitrogen atoms allows for the formation of chelate

complexes with metal ions. Substituted ethylenediamines are widely used as ligands in

various catalytic reactions, including cross-coupling reactions and polymerization.

Building Block in Organic Synthesis: The primary and tertiary amine functionalities provide

reactive sites for further elaboration, making it a potential precursor for the synthesis of more

complex molecules, including pharmaceuticals and agrochemicals.

Corrosion Inhibitor: Amines are known to act as corrosion inhibitors for metals. The long alkyl

chains in N,N-Diisobutylethylenediamine may provide a hydrophobic barrier on metal

surfaces.

Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the biological activity of N,N-
Diisobutylethylenediamine or its involvement in any signaling pathways. Further research is

required to explore the potential pharmacological or toxicological effects of this compound.

Experimental Workflow: Synthesis and Purification
The following diagram illustrates a general workflow for the synthesis and purification of N,N-
Diisobutylethylenediamine based on the nucleophilic substitution method.
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Synthesis Work-up & Extraction Purification & Analysis

Diisobutylamine &
2-Chloroethylamine HCl

Reaction in Solvent
(e.g., Acetonitrile)
80-100°C, 12-24h

1.
Reaction Monitoring

(TLC or GC-MS)

2.
Neutralization
(aq. NaOH)

3. Solvent Extraction
(e.g., Diethyl Ether)

4.
Drying

(Anhydrous Na₂SO₄)

5.
Solvent Removal

(Rotary Evaporation)
6. Fractional Distillation

(Reduced Pressure)

7. Purity & Structure
Confirmation

(NMR, GC-MS, IR)

8.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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